molecular formula C10H13BrN2 B14880800 4-(4-Bromophenyl)pyrrolidin-3-amine

4-(4-Bromophenyl)pyrrolidin-3-amine

Cat. No.: B14880800
M. Wt: 241.13 g/mol
InChI Key: CSACJWCLJSZDRE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring . The bromophenyl group can then be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 4-(4-Bromophenyl)pyrrolidin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 4-(4-Phenyl)pyrrolidin-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)pyrrolidin-3-amine
  • 4-(4-Fluorophenyl)pyrrolidin-3-amine
  • 4-(4-Methylphenyl)pyrrolidin-3-amine

Uniqueness

4-(4-Bromophenyl)pyrrolidin-3-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain molecular targets compared to its analogs with different substituents .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

4-(4-bromophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H13BrN2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2

InChI Key

CSACJWCLJSZDRE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC=C(C=C2)Br

Origin of Product

United States

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